molecular formula C16H25N3O B2610176 6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2197522-82-8

6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2610176
CAS No.: 2197522-82-8
M. Wt: 275.396
InChI Key: BYBKIIMMBTXYRF-UHFFFAOYSA-N
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Description

6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various therapeutic agents . This compound is characterized by a hexahydrocinnolinone core structure with a piperidine moiety, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts are often employed in the hydrogenation steps to facilitate the formation of the piperidine ring . The process is optimized to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Hexahydrocinnolinone: A related compound with a similar core structure but lacking the piperidine moiety.

    Spiropiperidines: Compounds with a spiro-connected piperidine ring.

Uniqueness

6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its combined hexahydrocinnolinone and piperidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug design and other applications .

Properties

IUPAC Name

6-methyl-2-(2-piperidin-1-ylethyl)-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13-5-6-15-14(11-13)12-16(20)19(17-15)10-9-18-7-3-2-4-8-18/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBKIIMMBTXYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CCN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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